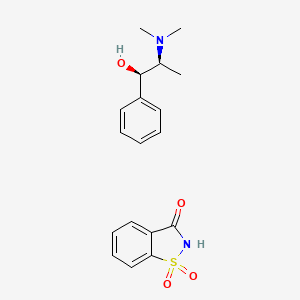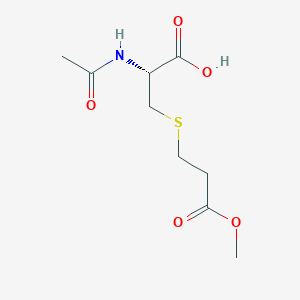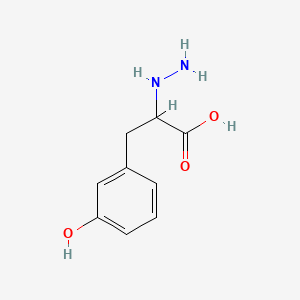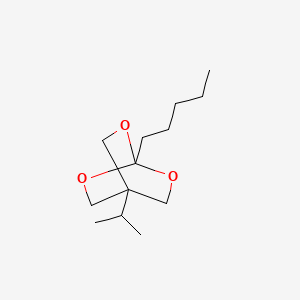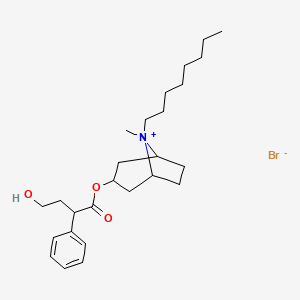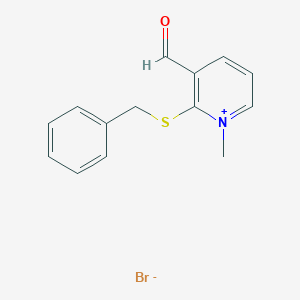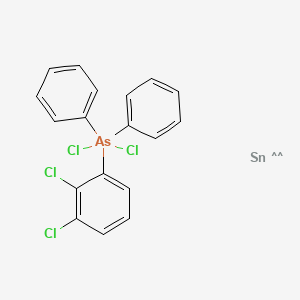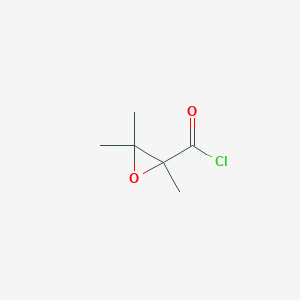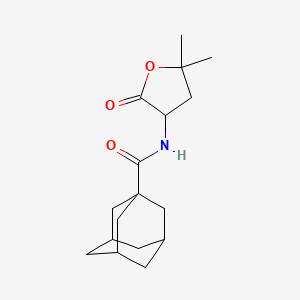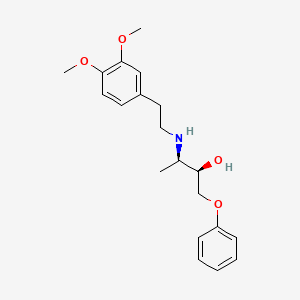
1-Methyl-1'-octadecyl-4,4'-bipyridin-1-ium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride is a quaternary ammonium salt derived from bipyridine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride typically involves the alkylation of 4,4’-bipyridine. One common method is the reaction of 4,4’-bipyridine with 1-bromooctadecane in the presence of a base, followed by methylation using methyl iodide. The resulting product is then treated with hydrochloric acid to yield the dichloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reduction processes, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can lead to the formation of radical cations, while oxidation can produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an effective redox mediator. This property is harnessed in various applications, such as electrochromic devices, where the compound’s color changes upon reduction and oxidation .
Vergleich Mit ähnlichen Verbindungen
4,4’-Bipyridine: A precursor to many bipyridinium salts, including 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride.
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1-Octadecyl-4,4’-bipyridinium dichloride: Similar in structure but lacks the methyl group on the nitrogen atom.
Uniqueness: 1-Methyl-1’-octadecyl-4,4’-bipyridin-1-ium dichloride is unique due to its long alkyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in the formation of micelles and other supramolecular assemblies .
Eigenschaften
CAS-Nummer |
75805-29-7 |
|---|---|
Molekularformel |
C29H48Cl2N2 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
1-methyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C29H48N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-31-26-21-29(22-27-31)28-19-24-30(2)25-20-28;;/h19-22,24-27H,3-18,23H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KLDKREDWZDWTOO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


